2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine
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Overview
Description
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine is a chemical compound with the molecular formula C24H35BrN2O It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group that is further modified with a bromohexyl ether and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of 4-(6-bromohexoxy)phenyl) from 1,6-dibromohexane and 4-hydroxyphenyl. This intermediate is then reacted with 5-octylpyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl and pyrimidine rings can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(6-Bromohexyl)oxy]phenyl derivatives: Compounds with similar bromohexyl ether groups.
Octylpyrimidine derivatives: Compounds with similar pyrimidine and octyl chain structures.
Uniqueness
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine is unique due to its combination of a bromohexyl ether and an octyl-substituted pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in diverse scientific research applications.
Properties
CAS No. |
844697-10-5 |
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Molecular Formula |
C24H35BrN2O |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[4-(6-bromohexoxy)phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C24H35BrN2O/c1-2-3-4-5-6-9-12-21-19-26-24(27-20-21)22-13-15-23(16-14-22)28-18-11-8-7-10-17-25/h13-16,19-20H,2-12,17-18H2,1H3 |
InChI Key |
KUWQUGZBUYLFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCBr |
Origin of Product |
United States |
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